An In-Depth Technical Guide to 4-Fluoro-1H-indole-3-carbonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Fluoro-1H-indole-3-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the basic properties of 4-Fluoro-1H-indole-3-carbonitrile, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, spectral characteristics, synthesis, and reactivity. Particular emphasis is placed on its role as a key building block in the development of novel therapeutics. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights.
Introduction: The Significance of Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby improving pharmacokinetic profiles.[2]
4-Fluoro-1H-indole-3-carbonitrile emerges as a particularly valuable synthetic intermediate. The presence of the electron-withdrawing fluorine atom at the 4-position and the nitrile group at the 3-position significantly modifies the electron density and reactivity of the indole ring, opening up unique avenues for chemical transformations. This guide will explore the fundamental properties of this compound, providing a robust knowledge base for its application in research and development.
Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 4-Fluoro-1H-indole-3-carbonitrile is essential for its effective use in synthesis and drug design.
| Property | Value | Source(s) |
| CAS Number | 1260759-82-7 | [3] |
| Molecular Formula | C₉H₅FN₂ | [3] |
| Molecular Weight | 160.15 g/mol | [3] |
| Appearance | Off-white to yellowish crystalline powder (predicted) | [4] |
| Melting Point | Not explicitly reported in literature. For comparison, the related compound 5-iodo-1H-indole-3-carbonitrile has a melting point of 190-191 °C.[5] | [5] |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane.[6] | [6] |
| Storage | Store in a cool, dry place, away from light. | General laboratory practice |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring. The proton on the nitrogen (N-H) will likely appear as a broad singlet at a downfield chemical shift. The remaining aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon bearing the fluorine atom will show a large one-bond carbon-fluorine coupling constant. The nitrile carbon will appear in the characteristic downfield region for sp-hybridized carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluoro-1H-indole-3-carbonitrile will be characterized by several key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400-3300 | N-H | Stretching |
| ~2230-2210 | C≡N (Nitrile) | Stretching |
| ~1600-1450 | C=C | Aromatic ring stretching |
| ~1300-1000 | C-F | Stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of the molecule. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value for confirmation.
Synthesis and Reactivity
The synthesis of 4-Fluoro-1H-indole-3-carbonitrile typically starts from the commercially available 4-fluoroindole. The introduction of the nitrile group at the C3 position is a key transformation.
Diagram: Synthetic Pathway to 4-Fluoro-1H-indole-3-carbonitrile
Caption: General synthetic scheme for the preparation of 4-Fluoro-1H-indole-3-carbonitrile.
Experimental Protocol: Cyanation of 4-Fluoroindole
This protocol is a representative method for the direct cyanation of indoles and can be adapted for the synthesis of the title compound.
Materials:
-
4-Fluoro-1H-indole
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) or similar electrophilic cyanating agent
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a solution of 4-fluoro-1H-indole in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst at room temperature.
-
Add the electrophilic cyanating agent portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-Fluoro-1H-indole-3-carbonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of sensitive reagents with atmospheric moisture and oxygen.
-
Lewis Acid Catalyst: Activates the cyanating agent, making it more electrophilic and promoting the reaction at the electron-rich C3 position of the indole.
-
Aqueous Workup: Neutralizes the acidic catalyst and removes water-soluble byproducts.
-
Chromatographic Purification: Separates the desired product from unreacted starting materials and any side products.
Reactivity Profile
The reactivity of 4-Fluoro-1H-indole-3-carbonitrile is dictated by the interplay of the indole nucleus and its substituents.
-
Electrophilic Aromatic Substitution: The indole ring remains susceptible to further electrophilic attack, although the electron-withdrawing nature of the fluoro and nitrile groups deactivates the ring compared to unsubstituted indole.
-
N-Functionalization: The N-H proton is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a handle for further derivatization.
Diagram: Experimental Workflow for Synthesis and Characterization
Caption: A typical workflow for the synthesis and subsequent characterization of 4-Fluoro-1H-indole-3-carbonitrile.
Applications in Drug Discovery and Materials Science
4-Fluoro-1H-indole-3-carbonitrile is a valuable building block for the synthesis of a wide range of biologically active molecules.[8]
-
Kinase Inhibitors: The indole-3-carbonitrile scaffold has been identified as a promising template for the development of inhibitors of various protein kinases, which are key targets in cancer therapy.[9]
-
Serotonin Receptor Modulators: Derivatives of fluorinated indoles are being investigated for their potential to modulate serotonin receptors, which are implicated in a variety of neurological disorders, including depression and anxiety.[8]
-
Antiviral and Antimicrobial Agents: The indole nucleus is a common feature in many antiviral and antimicrobial compounds. The introduction of fluorine can enhance the potency and pharmacokinetic properties of these agents.
-
Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials with tailored electronic and optical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]
Conclusion
4-Fluoro-1H-indole-3-carbonitrile is a versatile and valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique combination of a fluorinated indole core and a reactive nitrile handle provides a powerful platform for the design and synthesis of novel functional molecules. This technical guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, intended to empower researchers to effectively utilize this compound in their scientific endeavors. The continued exploration of the chemistry and biological activity of derivatives of 4-Fluoro-1H-indole-3-carbonitrile is expected to lead to the discovery of new therapeutic agents and advanced materials.
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